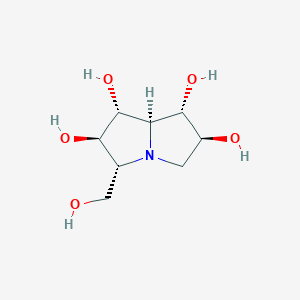

Casuarine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO5 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

(1R,2R,3R,6S,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol |

InChI |

InChI=1S/C8H15NO5/c10-2-3-6(12)8(14)5-7(13)4(11)1-9(3)5/h3-8,10-14H,1-2H2/t3-,4+,5-,6-,7-,8-/m1/s1 |

InChI Key |

AXTGOJVKRHFYBT-XAZAIFFQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]2N1[C@@H]([C@H]([C@@H]2O)O)CO)O)O |

Canonical SMILES |

C1C(C(C2N1C(C(C2O)O)CO)O)O |

Synonyms |

casuarine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phytochemical Screening and Analysis of the Casuarina Genus

Introduction

The genus Casuarina, belonging to the family Casuarinaceae, comprises a group of evergreen trees and shrubs native to Australia, Southeast Asia, and the islands of the Pacific.[1][2] Species such as Casuarina equisetifolia, Casuarina glauca, and Casuarina cunninghamiana are not only ecologically significant for their role in agroforestry and soil stabilization but are also prominent in traditional medicine.[3][4][5] Various parts of these plants have been used in folk remedies to treat a range of ailments including diabetes, gastrointestinal issues, cough, and ulcers.[3][6][7]

The therapeutic potential of the Casuarina genus is attributed to its rich and diverse phytochemical composition.[1][8] Scientific investigations have confirmed the presence of numerous bioactive secondary metabolites, including phenolics, flavonoids, tannins, alkaloids, and terpenoids.[8][9][10] These compounds are responsible for the observed pharmacological activities, such as antioxidant, antimicrobial, antidiabetic, anti-inflammatory, and cytotoxic effects.[1][8][9][11] This technical guide provides a comprehensive overview of the phytochemical landscape of the Casuarina genus, detailing the analytical methodologies for their screening and quantification, aimed at researchers, scientists, and professionals in the field of drug development.

Phytochemical Composition of Casuarina Genus

The Casuarina genus is a rich reservoir of various classes of phytochemicals. The specific composition and concentration of these compounds can vary depending on the species, the plant part used (leaves, bark, fruits, etc.), geographical location, and the extraction solvent.[10][12]

Table 1: Major Phytochemicals Identified in the Casuarina Genus

| Phytochemical Class | Compound | Species | Plant Part | Reference(s) |

| Phenolic Acids | Gallic Acid | C. equisetifolia, C. cunninghamiana | Leaves, Bark | [7][9][10][13] |

| Protocatechuic Acid | C. equisetifolia | Leaves | [7][9] | |

| Ellagic Acid | C. equisetifolia | Bark | [13] | |

| Chlorogenic Acid | C. cunninghamiana, C. equisetifolia | Leaves | [7][10] | |

| Caffeic Acid | C. cunninghamiana, C. glauca | Leaves, Stems, Flowers | [8][10] | |

| Vanillic Acid | C. cunninghamiana, C. equisetifolia | Leaves, Stems, Flowers | [7][10] | |

| Syringic Acid | C. equisetifolia | Leaves | [7] | |

| p-Coumaric Acid | C. cunninghamiana, C. equisetifolia | Leaves, Stems, Flowers | [7][10] | |

| Flavonoids | Quercetin | C. equisetifolia, C. cunninghamiana, C. glauca | Leaves, Bark | [8][9][10][13] |

| Kaempferol | C. equisetifolia | Leaves | [9] | |

| Rutin | C. equisetifolia, C. cunninghamiana | Leaves | [9][10] | |

| Catechin | C. equisetifolia, C. cunninghamiana | Bark, Leaves, Flowers | [9][10][13] | |

| Epicatechin | C. cunninghamiana | Leaves, Stems, Flowers | [10] | |

| Luteolin | C. cunninghamiana | Leaves, Stems, Flowers | [10] | |

| Apigenin | C. cunninghamiana | Leaves, Stems, Flowers | [10] | |

| Tricin | C. glauca | Branchlets | [8] | |

| Tannins | Procyanidins | C. equisetifolia | Bark | [12] |

| Gallotannins | C. equisetifolia | General | [1] | |

| Triterpenoids | Lupeol | C. equisetifolia | General | [9][13] |

| α-amyrin | C. equisetifolia | Needles | [9] | |

| Germanicol | C. equisetifolia | Needles | [9] | |

| Coumarins | Scopoletin | C. equisetifolia | Leaves | [9] |

| 6,7-dimethoxy coumarin | C. equisetifolia | Leaves | [9] | |

| Alkaloids | Casuarin | C. equisetifolia | General | [3] |

| Essential Oils | 1,8-Cineole | C. equisetifolia | Leaves, Fruits | [14][15] |

| Pentadecanal | C. equisetifolia | Leaves | [14][15] | |

| α-Phellandrene | C. equisetifolia | Leaves | [14] | |

| Caryophyllene oxide | C. equisetifolia | Fruits | [14][15] |

Quantitative Phytochemical Analysis

Quantitative analysis is crucial for determining the concentration of major phytochemical classes, which often correlates with the biological activity of the extracts. Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) are the most commonly evaluated parameters.

Table 2: Quantitative Analysis of Total Phenolics and Flavonoids in Casuarina Species

| Species | Plant Part | Extraction Method/Solvent | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Reference |

| C. cunninghamiana | Leaves | Ultrasound-Assisted (Aqueous) | 16.69 mg GAE/g DW | - | [10] |

| C. cunninghamiana | Flowers | Ultrasound-Assisted (Aqueous) | 7.33 mg GAE/g DW | - | [10] |

| C. cunninghamiana | Stems | Ultrasound-Assisted (Aqueous) | 4.12 mg GAE/g DW | - | [10] |

| C. equisetifolia | Bark | Methanolic | 131.39 ± 0.24 mg GAE/100g | - | [12] |

| C. equisetifolia | Needles | Methanolic | Highest among tested extracts | Highest among tested extracts | [9] |

| C. glauca | Leaves | Ultrasound-Assisted (Aqueous) | 17.53 mg GAE/g DW | 15.43 mg QE/g DW | [16] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Experimental Protocols

A standardized methodology is essential for reproducible phytochemical analysis. The following sections outline the core experimental protocols.

Plant Material Collection and Preparation

-

Collection: Plant materials (leaves, bark, etc.) are collected and authenticated by a botanist. A voucher specimen is typically deposited in a herbarium for future reference.

-

Cleaning and Drying: The collected material is washed thoroughly with water to remove debris and then shade-dried at room temperature for several weeks until brittle. This prevents the degradation of thermolabile compounds.

-

Pulverization: The dried material is ground into a coarse powder using a mechanical grinder. The powder is stored in airtight containers in a cool, dark place.

Extraction of Phytochemicals

The choice of extraction method and solvent is critical as it determines the yield and profile of the extracted compounds.

-

Maceration: The plant powder is soaked in a selected solvent (e.g., methanol, ethanol, water) in a sealed container for a period of 3-7 days with occasional shaking. The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.[10]

-

Soxhlet Extraction: For a more exhaustive extraction, continuous hot percolation using a Soxhlet apparatus is employed. The plant powder is placed in a thimble, and the solvent is heated, vaporized, condensed, and allowed to percolate through the sample, extracting the desired compounds.[17]

-

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. It is a rapid and efficient technique that can be performed at lower temperatures, preserving heat-sensitive compounds.[10][18]

Qualitative Phytochemical Screening

These are simple, rapid colorimetric tests to detect the presence of major phytochemical classes.

-

Test for Alkaloids (Mayer's Test):

-

Boil 0.5 g of extract with 8 mL of 1% HCl.

-

Filter the solution.

-

To 2 mL of the filtrate, add a few drops of Mayer's reagent (potassium mercuric iodide solution).

-

Observation: Formation of a cream-colored precipitate indicates the presence of alkaloids.[19]

-

-

Test for Flavonoids (Shinoda Test):

-

Dissolve the extract in 2 mL of ethanol.

-

Add a few fragments of magnesium ribbon.

-

Add a few drops of concentrated HCl.

-

Observation: Appearance of a pink, magenta, or red color indicates the presence of flavonoids.

-

-

Test for Tannins (Ferric Chloride Test):

-

Boil 0.5 g of extract in 10 mL of distilled water and filter.

-

To the filtrate, add a few drops of 5% ferric chloride solution.

-

Observation: Formation of a dark green or bluish-black precipitate indicates the presence of tannins.[19]

-

-

Test for Saponins (Froth Test):

-

Shake 0.5 g of extract vigorously with 5 mL of distilled water in a test tube.

-

Observation: Formation of a stable froth that persists for at least 15 minutes indicates the presence of saponins.

-

-

Test for Phenols (Ferric Chloride Test):

-

Dissolve a small amount of the extract in 2 mL of distilled water.

-

Add a few drops of 10% ferric chloride solution.

-

Observation: Development of a blue or green color indicates the presence of phenols.

-

Quantitative Spectrophotometric Analysis

-

Total Phenolic Content (TPC) - Folin-Ciocalteu Method:

-

Principle: The Folin-Ciocalteu reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium, resulting in a blue-colored complex. The intensity of the color is proportional to the phenolic content.

-

Procedure: Mix the extract solution with Folin-Ciocalteu reagent. After a few minutes, add a sodium carbonate solution to make the mixture alkaline. Incubate in the dark. Measure the absorbance at ~760 nm.

-

Quantification: The TPC is calculated from a standard curve prepared using known concentrations of gallic acid and is expressed as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).[20]

-

-

Total Flavonoid Content (TFC) - Aluminum Chloride Method:

-

Principle: Aluminum chloride forms a stable acid-labile complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. This complex has a characteristic yellow color.

-

Procedure: Mix the extract solution with 2% aluminum chloride solution. After incubation at room temperature, measure the absorbance at ~415 nm.

-

Quantification: The TFC is determined using a standard curve of a known flavonoid, such as quercetin, and is expressed as mg of quercetin equivalents per gram of dry extract (mg QE/g).[20]

-

Advanced Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate, identify, and quantify individual phenolic and flavonoid compounds in a complex mixture. Extracts are passed through a column with a stationary phase, and compounds are separated based on their affinity. A detector (e.g., DAD or MS) is used for identification and quantification by comparing retention times and spectral data with known standards.[7][9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is primarily used for the analysis of volatile compounds, such as those found in essential oils. The sample is vaporized and separated in a gas chromatograph, and the separated components are then identified by their mass spectra.[9][14]

Bioactivity and Potential Signaling Pathways

Phytochemicals from Casuarina, particularly flavonoids like quercetin and phenolic acids like gallic acid, are known to exert their biological effects by modulating cellular signaling pathways. For instance, the cytotoxic activity of Casuarina extracts against cancer cells may be mediated through the induction of apoptosis (programmed cell death).[9][17]

A common mechanism for apoptosis induction involves the regulation of the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 prevent apoptosis, while pro-apoptotic proteins like Bax promote it. Bioactive compounds can inhibit Bcl-2, allowing Bax to activate the caspase cascade (e.g., Caspase-9 and Caspase-3), leading to controlled cell death.

Conclusion

The Casuarina genus is a valuable source of diverse bioactive phytochemicals, with a strong presence of phenolic acids, flavonoids, and tannins.[1][10][12] The studies highlighted in this guide demonstrate significant antioxidant, antimicrobial, and cytotoxic potential, validating the traditional medicinal uses of these plants.[7][9][21] A systematic approach to phytochemical screening, involving both qualitative and quantitative methods, followed by advanced chromatographic techniques for isolation and identification, is paramount for unlocking the full therapeutic potential of this genus. The detailed protocols and compiled data presented herein serve as a foundational resource for researchers aiming to explore Casuarina species for novel drug discovery and development. Further research focusing on bioactivity-guided isolation of compounds and elucidation of their mechanisms of action is essential to translate these natural products into clinical applications.

References

- 1. Review of pharmacognosy, phytochemistry, and pharmacology of Casuarina. [wisdomlib.org]

- 2. ispub.com [ispub.com]

- 3. asianjpr.com [asianjpr.com]

- 4. phcogrev.com [phcogrev.com]

- 5. tropical.theferns.info [tropical.theferns.info]

- 6. FUTMinna Institutional Repository: Hypoglycemic and hypolipidemic properties of Casuarina equisetifolia leaf extracts in alloxan induced diabetic rats [irepo.futminna.edu.ng:8080]

- 7. academicjournals.org [academicjournals.org]

- 8. Frontiers | Casuarina glauca branchlets’ extract as a potential treatment for ulcerative colitis: chemical composition, in silico and in vivo studies [frontiersin.org]

- 9. Phytochemical analysis and evaluation of its antioxidant, antimicrobial, and cytotoxic activities for different extracts of Casuarina equisetifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Casuarina glauca branchlets’ extract as a potential treatment for ulcerative colitis: chemical composition, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolite Profiling and Biological Activity Assessment of Casuarina equisetifolia Bark after Incorporating Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Phytochemical Screening and Antimicrobial Activity Evaluation of Selected Medicinal Plants in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Isolating Alkaloids from Casuarina equisetifolia Leaves: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of alkaloids from the leaves of Casuarina equisetifolia, an evergreen tree known for its diverse phytochemical composition and traditional medicinal uses. The presence of alkaloids, alongside other bioactive compounds like flavonoids, tannins, and terpenoids, contributes to its reported pharmacological activities, which include antimicrobial, antidiabetic, antioxidant, and cytotoxic effects.[1][2][3] This document outlines a detailed protocol for the extraction and purification of these nitrogenous secondary metabolites, presents quantitative data, and visualizes the experimental workflow for clarity.

Phytochemical Landscape of Casuarina equisetifolia Leaves

Casuarina equisetifolia leaves are a rich source of various phytochemicals. While tannins and flavonoids are often the most abundant, alkaloids are also present and contribute to the plant's bioactivity.[2][4] One specific alkaloid identified in the plant is casuarine, a pyrrolizidine alkaloid.[5] The total alkaloid content in the leaves has been quantified, providing a basis for evaluating extraction efficiency.

Quantitative Analysis of Phytochemicals

The following table summarizes the quantitative analysis of key phytochemicals found in Casuarina equisetifolia leaves, including the total alkaloid content. This data is crucial for researchers aiming to optimize extraction protocols and for professionals in drug development assessing the potential of this plant as a source of bioactive compounds.

| Phytochemical Constituent | Content in Leaves | Reference |

| Total Alkaloids | 0.85 ± 0.02% | [4] |

| Tannins | 13.72 ± 2.46% | [4] |

| Saponins | 1.24 ± 0.01% | [4] |

| Phenols | Present | [2][6] |

| Flavonoids | Present | [2][6] |

Experimental Protocol: Alkaloid Isolation from Casuarina equisetifolia Leaves

This protocol details a standard acid-base extraction method for the isolation of alkaloids from the dried leaves of Casuarina equisetifolia. This method leverages the basic nature of alkaloids to separate them from other neutral or acidic phytochemicals.

Materials and Equipment

-

Plant Material: Air-dried and powdered leaves of Casuarina equisetifolia.

-

Solvents: Methanol, n-hexane, Chloroform, Diethyl ether.

-

Acids and Bases: Dilute Ammonia solution (10%), Dilute Hydrochloric acid (5%), Anhydrous Sodium Sulfate.

-

Apparatus: Soxhlet apparatus, Separatory funnel, Rotary evaporator, pH meter/litmus paper, Glassware (beakers, flasks, etc.), Filter paper.

Extraction and Purification Workflow

The following diagram illustrates the step-by-step process for the isolation of alkaloids.

Detailed Methodological Steps

-

Plant Material Preparation: Air-dry fresh leaves of Casuarina equisetifolia in the shade to preserve the phytochemicals. Once completely dry, grind the leaves into a fine powder.

-

Defatting: To remove fats and waxes, subject the powdered leaves to Soxhlet extraction with n-hexane for approximately 6-8 hours or until the solvent running through the siphon is colorless.

-

Marc Treatment: After defatting, spread the marc (the defatted plant material) on a tray and allow it to air-dry completely to remove any residual n-hexane.

-

Alkaloid Extraction: Macerate the dried marc in methanol (1:10 w/v) for 48-72 hours with occasional shaking. The methanol will extract the alkaloids along with other polar and semi-polar compounds.

-

Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Acid-Base Partitioning (A): Dissolve the crude methanolic extract in 5% hydrochloric acid. This step converts the basic alkaloids into their water-soluble salt forms.

-

Liquid-Liquid Extraction (A): Transfer the acidic solution to a separatory funnel and partition it with chloroform. The chloroform layer will remove neutral and weakly acidic compounds, while the alkaloidal salts remain in the aqueous layer. Discard the chloroform layer.

-

Basification: Carefully add dilute ammonia solution to the aqueous layer with constant stirring until the pH reaches 9-10. This step liberates the free alkaloids from their salt form, making them soluble in organic solvents.

-

Acid-Base Partitioning (B): Extract the basified aqueous solution with chloroform multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent). Combine all the chloroform extracts.

-

Washing and Drying: Wash the combined chloroform extracts with distilled water to remove any residual ammonia. Dry the chloroform layer over anhydrous sodium sulfate to remove any traces of water.

-

Final Concentration: Filter the dried chloroform extract and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Pharmacological Activities and Potential Signaling Pathways

Alkaloids from Casuarina equisetifolia have been associated with a range of pharmacological activities. While specific signaling pathways for these alkaloids are not yet fully elucidated, their biological effects suggest potential interactions with key cellular targets. For instance, the cytotoxic activity of the plant extracts suggests a potential interference with cell proliferation pathways. The antimicrobial activity may involve the disruption of microbial cell membranes or essential metabolic pathways.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by alkaloids from Casuarina equisetifolia, leading to an anticancer effect. This is a generalized representation and requires further experimental validation.

Conclusion

This technical guide provides a foundational framework for the isolation and preliminary investigation of alkaloids from the leaves of Casuarina equisetifolia. The detailed protocol and quantitative data serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further studies are warranted to isolate and characterize individual alkaloids and to elucidate their precise mechanisms of action and the signaling pathways they modulate. This will be crucial for unlocking the full therapeutic potential of these natural compounds.

References

- 1. THE PHARMACOLOGICAL IMPORTANCE OF CASUARINA EQUISETIFOLIA-AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 2. Phytochemical analysis and evaluation of its antioxidant, antimicrobial, and cytotoxic activities for different extracts of Casuarina equisetifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianjpr.com [asianjpr.com]

- 6. academicjournals.org [academicjournals.org]

A Technical Guide to the Diversity of Casuarina in Southeast Asia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diversity of Casuarina species native to or widely cultivated in Southeast Asia. It is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating morphological, genetic, and phytochemical data. The guide details experimental protocols for species identification and diversity analysis and presents key informational pathways as diagrams for enhanced comprehension.

Introduction to Casuarina in Southeast Asia

The genus Casuarina, belonging to the family Casuarinaceae, comprises a group of trees and shrubs characterized by their distinctive drooping, pine-like foliage.[1][2] These plants are not true pines but are angiosperms adapted to a range of challenging environments, often found in coastal regions, on poor soils, and in areas with seasonal drought.[2][3] In Southeast Asia, Casuarina species are ecologically and economically significant, utilized for land rehabilitation, as windbreaks, and for their timber and fuelwood.[4][5] Their ability to form symbiotic relationships with nitrogen-fixing actinomycete bacteria of the genus Frankia allows them to thrive in nutrient-poor soils and improve soil fertility.[4][5][6]

Several species of Casuarina are prominent in Southeast Asia, with Casuarina equisetifolia being the most widespread.[7][8] Other notable species include Casuarina junghuhniana, indigenous to Indonesia, and Casuarina rumphiana.[4][9] Understanding the diversity within and between these species is crucial for conservation efforts, breeding programs for improved forestry, and exploring their potential for novel drug discovery.

Morphological Diversity

The identification of Casuarina species has traditionally relied on morphological characteristics. Key distinguishing features include the number of scale-like leaves (teeth) in whorls on the branchlets, the length and diameter of the branchlet articles, and the size and shape of the cones and seeds (samaras).[1][10] The bark characteristics and whether the plant is monoecious or dioecious are also important identifiers.[1][10]

Comparative Morphological Data

The following table summarizes key morphological characteristics of prominent Casuarina species found in Southeast Asia. This data is compiled from various taxonomic and field guide resources.

| Feature | Casuarina equisetifolia | Casuarina junghuhniana | Casuarina rumphiana |

| Common Names | Coastal She-oak, Whistling Pine, Agoho | Mountain Ru, Red-tipped Ru | Weeping Ru |

| Typical Height | Up to 40 m[3] | 15–35 m[6] | Up to 20 m[9] |

| Sexual System | Monoecious[1][10] | Dioecious[4][6] | Information not readily available |

| Branchlet Articles | 5–13 mm long, 0.5–1.0 mm diameter[10] | 10–15 mm long internodes[4] | Needle-like with many lateral branches[9] |

| Teeth per Whorl | 7 or 8 (occasionally 6)[10] | 9–11 (occasionally 13)[4][6] | Information not readily available |

| Cone Body | 10–24 mm long, 9–13 mm diameter[10] | Oval woody structure[6] | Information not readily available |

| Samara (seed) | 6–8 mm long[10] | 4–5 mm long wing[6] | Information not readily available |

| Bark | Scaly, grey-brown to black[10] | Rough, deeply-furrowed, corky in some forms[4] | Information not readily available |

| Native Distribution | Throughout Southeast Asia to Australia and the Pacific Islands[3][7] | Indonesia (East Java, Lesser Sunda Islands)[4][6] | Moluccas, New Guinea, Philippines, Sulawesi[11] |

Genetic Diversity

Molecular markers are powerful tools for assessing the genetic diversity and phylogenetic relationships among Casuarina species, overcoming the limitations of morphology-based identification which can be influenced by environmental factors.[12] Techniques such as Inter-Simple Sequence Repeats (ISSR) and Expressed Sequence Tag-Simple Sequence Repeats (EST-SSR) have been effectively used to study genetic variability.[12][13][14]

Genetic Diversity Metrics

Studies have revealed significant genetic differentiation among Casuarina populations. For instance, Analysis of Molecular Variance (AMOVA) has shown that a large proportion of genetic variation resides among species rather than within individuals of the same species.[15][16] The percentage of polymorphic loci is a key indicator of genetic diversity, with studies showing varying levels among different Casuarina species.[15]

| Molecular Marker | Species Studied | Key Findings |

| ISSR | C. equisetifolia, C. glauca, C. junghuhniana | High genetic differentiation between species (92.36%). Highest polymorphic loci observed in C. equisetifolia (18.6%).[15][16] |

| EST-SSR | C. equisetifolia, C. junghuhniana, C. cunninghamiana | Successfully distinguished pure species and their hybrids.[17] Moderate genetic diversity in C. equisetifolia with significant differentiation among provenances.[14] |

Phytochemical Diversity

Casuarina species are known to produce a wide array of secondary metabolites with potential biological activities.[18][19] Phytochemical analyses of different plant parts, particularly the leaves and bark, have led to the isolation and identification of various classes of compounds, including phenolics, flavonoids, tannins, and terpenoids.[18][19] These compounds are of significant interest to the drug development industry for their potential antioxidant, antimicrobial, and cytotoxic properties.[18][20]

Major Phytochemicals in Casuarina equisetifolia

C. equisetifolia, being the most widespread species, has been the most extensively studied for its phytochemical composition. The following table summarizes some of the key compounds and compound classes identified.

| Compound Class | Specific Compounds Isolated | Plant Part | Potential Biological Activity |

| Phenolic Acids | Gallic acid, Protocatechuic acid, Chlorogenic acid, Salicylic acid, Vanillic acid[19] | Leaves, Fruits, Wood[19] | Antioxidant, Antimicrobial[18][21] |

| Flavonoids | Quercetin, Rutin, Kaempferol, Afzelin, Catechin, Epicatechin[18][19] | Leaves, Fruits, Wood | Antioxidant, Cytotoxic[20][21] |

| Coumarins | 6, 7-dimethoxy coumarin, Scopoletin | Leaves | Cytotoxic |

| Triterpenes | Lupeol, Lupenone, α-amyrin, Germanicol[18] | Needles[18] | Not specified |

| Tannins | Proanthocyanidins, Ellagic acid[19] | Bark, Leaves[19] | Antioxidant[21] |

Experimental Protocols

This section details generalized methodologies for key experiments cited in the study of Casuarina diversity. These protocols are synthesized from various research articles and should be adapted and optimized for specific laboratory conditions and research questions.

Protocol for Morphological Characterization

-

Sample Collection : Collect fresh branchlets, mature cones, and bark samples from multiple individuals within a population to account for intra-species variation.

-

Branchlet Morphology :

-

Measure the length and diameter of at least 20 randomly selected mature branchlet articles using digital calipers.

-

Using a hand lens or dissecting microscope, count the number of teeth (reduced leaves) in the whorls at the nodes of the branchlets.

-

-

Cone and Seed Morphology :

-

Measure the length and diameter of at least 20 mature, closed cones.

-

Extract winged seeds (samaras) and measure their total length.

-

-

Data Analysis : Calculate the mean, standard deviation, and range for each quantitative trait to establish a morphological profile for the species or population.

Protocol for Genetic Analysis using ISSR Markers

-

DNA Extraction :

-

Collect 100mg of fresh, young needle-like branchlets.

-

Use a commercial DNA extraction kit (e.g., Qiagen DNeasy Plant Mini Kit) following the manufacturer's instructions to isolate total genomic DNA.[12]

-

Assess the quality and quantity of the extracted DNA using a spectrophotometer and by running an aliquot on a 0.8% agarose gel.[12]

-

-

ISSR-PCR Amplification :

-

Prepare PCR reaction mixtures containing template DNA, a selected ISSR primer (targeting di- or tri-nucleotide repeats), Taq polymerase, dNTPs, and PCR buffer.

-

Perform PCR amplification using a thermal cycler with an optimized program, typically involving an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[14]

-

-

Gel Electrophoresis :

-

Separate the amplified DNA fragments on a 1.5-2.0% agarose gel stained with an appropriate DNA stain.

-

Visualize the DNA bands under UV light and document the results.

-

-

Data Analysis :

Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships in the study of Casuarina diversity.

Caption: A simplified workflow for the morphological analysis of Casuarina species.

Caption: A typical workflow for assessing genetic diversity in Casuarina using molecular markers.

Caption: The pathway from plant material to bioactive compound identification in Casuarina.

Conclusion and Future Directions

The Casuarina species of Southeast Asia represent a rich source of morphological, genetic, and phytochemical diversity. This guide provides a consolidated resource for understanding this diversity, offering standardized data presentation and methodological outlines. For professionals in drug development, the varied phytochemical profiles, particularly of C. equisetifolia, present promising avenues for the discovery of novel therapeutic agents. Future research should focus on expanding the phytochemical screening to other less-studied species like C. junghuhniana and C. rumphiana, and on exploring the genetic basis of the production of these bioactive compounds. Furthermore, a deeper understanding of the genetic diversity within the region is essential for developing resilient and productive varieties for reforestation and agroforestry systems.

References

- 1. Casuarina - Wikipedia [en.wikipedia.org]

- 2. Casuarinaceae | Features, Adaptations & Sheoaks | Britannica [britannica.com]

- 3. NParks | Casuarina equisetifolia [nparks.gov.sg]

- 4. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 5. Agroforestree Species profile [apps.worldagroforestry.org]

- 6. Casuarina junghuhniana - Wikipedia [en.wikipedia.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. data.fs.usda.gov [data.fs.usda.gov]

- 9. NParks | Gymnostoma rumphianum [nparks.gov.sg]

- 10. HS1140/HS394: Field Guide to Identify the Common Casuarina (Australian Pine) Species in Florida [edis.ifas.ufl.edu]

- 11. Casuarinaceae [philippineplants.org]

- 12. masujournal.org [masujournal.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Phytochemical analysis and evaluation of its antioxidant, antimicrobial, and cytotoxic activities for different extracts of Casuarina equisetifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A detailed investigation of phytochemical, biological and commercial utilization of horse tail tree Casuarina equisetifolia - ProQuest [proquest.com]

- 20. researchgate.net [researchgate.net]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. Genetic analyses of casuarinas using ISSR and FISSR markers - PubMed [pubmed.ncbi.nlm.nih.gov]

Asymbiotic Nitrogen Fixation in Casuarina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarina, a genus of actinorhizal plants, is well-recognized for its symbiotic nitrogen fixation capabilities, primarily through its association with the actinomycete Frankia. This partnership results in the formation of root nodules where atmospheric nitrogen is converted into ammonia, a process vital for the plant's growth in nitrogen-limited soils. However, emerging research indicates that the nitrogen-fixing capabilities of Casuarina are not limited to this symbiotic relationship. A diverse community of asymbiotic and endophytic diazotrophic microorganisms also contributes to the nitrogen economy of these plants. This technical guide provides an in-depth exploration of the mechanisms of asymbiotic nitrogen fixation in Casuarina, moving beyond the well-documented Frankia symbiosis. It details the identification of non-Frankia nitrogen-fixing actinomycetes and other endophytic bacteria, outlines the experimental protocols for their isolation and the quantification of their nitrogen-fixing activity, and discusses the potential signaling pathways involved in these intricate plant-microbe interactions.

Introduction: Beyond the Frankia Symbiosis

For decades, the symbiotic relationship between Casuarina and Frankia has been a focal point of research on nitrogen fixation in non-leguminous plants. This interaction leads to the formation of specialized root nodules where Frankia resides and fixes atmospheric nitrogen.[1][2] While this symbiosis is undeniably a major contributor to the nitrogen budget of Casuarina, there is growing evidence for the role of asymbiotic nitrogen fixation by other microorganisms that inhabit the rhizosphere and internal tissues of the plant.

Recent studies have successfully isolated non-Frankia actinomycetes from surface-sterilized roots of Casuarina equisetifolia that exhibit the ability to fix nitrogen.[3] These findings challenge the conventional understanding and open new avenues for exploring the full spectrum of nitrogen-fixing associations in Casuarina. Understanding these asymbiotic mechanisms is crucial for a holistic view of nitrogen cycling in ecosystems where Casuarina is prevalent and for potentially harnessing these novel microbes for agricultural and biotechnological applications.

Asymbiotic Nitrogen-Fixing Microorganisms in Casuarina

Research has identified a range of endophytic and associative bacteria capable of fixing nitrogen in a non-symbiotic or asymbiotic manner within Casuarina. These microorganisms colonize the plant's tissues, including roots and stems, without forming the characteristic nodular structures seen with Frankia.

Non-Frankia Actinomycetes

Studies have isolated novel actinomycetes from the surface-sterilized roots of Casuarina equisetifolia.[3] These isolates are phylogenetically distinct from Frankia and have been shown to possess the genetic machinery for nitrogen fixation.

-

Identification: These actinomycetes have been characterized based on 16S rRNA gene sequencing, which places them in families such as Thermomonosporaceae and Micromonosporaceae.[3]

-

Nitrogen Fixation Confirmation: Their nitrogen-fixing ability has been confirmed through their capacity to grow on nitrogen-free media, positive results in acetylene reduction assays, and the amplification of the nifH gene, which is a key component of the nitrogenase enzyme complex.[3] The nifH sequences from these isolates show a high degree of similarity (84 to 98%) to those found in Frankia, suggesting a shared evolutionary origin of the nitrogen-fixing capability.[3]

Other Endophytic Diazotrophs

Beyond actinomycetes, a broader diversity of endophytic bacteria with the potential for nitrogen fixation has been identified in Casuarina tissues.[4][5] While direct evidence of their in-planta nitrogen fixation is still an active area of research, their presence suggests a more complex microbial community contributing to the plant's nitrogen nutrition. The diversity of these endophytic communities can be influenced by factors such as forest age and soil conditions.[4]

Mechanisms of Asymbiotic Nitrogen Fixation

The core of asymbiotic nitrogen fixation lies in the enzymatic conversion of atmospheric dinitrogen (N₂) to ammonia (NH₃). This process is catalyzed by the nitrogenase enzyme complex, which is highly conserved across different diazotrophic microorganisms.

The Nitrogenase Enzyme Complex

The nitrogenase enzyme consists of two main protein components:

-

Dinitrogenase reductase (Fe protein): A homodimer that contains a single [4Fe-4S] cluster. It is responsible for transferring electrons to the dinitrogenase component.

-

Dinitrogenase (MoFe protein): A heterotetramer that contains two complex metal cofactors, the P-cluster and the FeMo-cofactor, which is the site of N₂ reduction.

The overall reaction is highly energy-intensive, requiring a significant input of ATP and reducing power:

N₂ + 8H⁺ + 8e⁻ + 16 ATP → 2NH₃ + H₂ + 16 ADP + 16 Pi

Regulation of Nitrogenase Activity

Nitrogenase is extremely sensitive to oxygen. Asymbiotic nitrogen-fixing microorganisms have evolved various strategies to protect this enzyme from inactivation by oxygen, including:

-

High rates of respiration: To scavenge oxygen from the immediate vicinity of the enzyme.

-

Production of oxygen-scavenging compounds.

-

Conformational protection: Where the enzyme complex changes its shape to a protected, inactive state in the presence of oxygen.

Experimental Protocols

The study of asymbiotic nitrogen fixation in Casuarina involves a series of key experimental procedures to isolate, identify, and quantify the activity of the involved microorganisms.

Isolation of Non-Frankia Nitrogen-Fixing Endophytes

This protocol is adapted from methodologies used for isolating endophytic actinomycetes.[6][7]

Objective: To isolate endophytic actinomycetes from Casuarina roots.

Materials:

-

Healthy Casuarina roots

-

Sterile distilled water

-

70% (v/v) ethanol

-

3% (v/v) sodium hypochlorite solution

-

Sterile mortar and pestle

-

Nitrogen-free culture media (e.g., DPM medium supplemented with glucose)

-

Sterile petri dishes and flasks

-

Incubator at 28°C

Procedure:

-

Surface Sterilization:

-

Excise healthy root segments (approximately 5 cm in length).

-

Wash the root segments thoroughly with running tap water to remove adhering soil particles.

-

Immerse the segments in 70% ethanol for 1 minute.

-

Transfer the segments to a 3% sodium hypochlorite solution for 5-10 minutes. The duration may need to be optimized to ensure surface sterility without killing the endophytic population.

-

Rinse the segments five times with sterile distilled water to remove residual sterilizing agents.

-

To verify the effectiveness of surface sterilization, an aliquot of the final rinse water can be plated on a nutrient-rich medium. No microbial growth should be observed.

-

-

Tissue Maceration:

-

Aseptically macerate the surface-sterilized root segments in a sterile mortar and pestle with a small volume of sterile water or buffer.

-

-

Inoculation and Incubation:

-

Spread the resulting tissue macerate onto the surface of a nitrogen-free agar medium.

-

Incubate the plates at 28°C for 2-4 weeks.

-

Monitor the plates regularly for the appearance of distinct colonies. Actinomycete colonies often have a characteristic chalky or powdery appearance.

-

-

Purification:

-

Subculture individual colonies onto fresh nitrogen-free medium to obtain pure cultures.

-

Workflow for Isolation of Non-Frankia Endophytes

Caption: Workflow for the isolation of endophytic nitrogen-fixing bacteria from Casuarina roots.

Acetylene Reduction Assay (ARA)

This assay is a sensitive method for measuring nitrogenase activity.[8][9][10][11] It is based on the principle that the nitrogenase enzyme can also reduce acetylene (C₂H₂) to ethylene (C₂H₄), which can be easily quantified by gas chromatography.

Objective: To measure the nitrogenase activity of isolated endophytic bacteria or within Casuarina plant tissues.

Materials:

-

Pure cultures of endophytic isolates or fresh Casuarina root/stem tissue

-

Gas-tight vials with rubber septa

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak N)

-

Acetylene gas

-

Ethylene gas standard

-

Syringes

Procedure for Pure Cultures:

-

Grow the bacterial isolate in a semi-solid nitrogen-free medium in a gas-tight vial until visible growth is observed.

-

Inject acetylene gas into the vial to a final concentration of 10% (v/v).

-

Incubate the vials at the optimal growth temperature for a defined period (e.g., 1-24 hours).

-

After incubation, take a gas sample from the headspace of the vial using a gas-tight syringe.

-

Inject the gas sample into the GC to quantify the amount of ethylene produced.

-

Calculate the rate of acetylene reduction, typically expressed as nmol of ethylene produced per hour per mg of protein or per colony-forming unit (CFU).

Procedure for Plant Tissues:

-

Excise fresh, healthy root or stem segments from Casuarina.

-

Place the tissue in a gas-tight vial.

-

Inject acetylene gas to a final concentration of 10% (v/v).

-

Incubate for a defined period (e.g., 1-4 hours) at a constant temperature.

-

Take a gas sample from the headspace and analyze it by GC for ethylene production.

-

After the assay, dry the plant tissue to a constant weight to express the results as nmol of ethylene produced per hour per gram of dry weight.

Experimental Workflow for Acetylene Reduction Assay

Caption: General workflow for the Acetylene Reduction Assay.

¹⁵N Isotope Dilution Method

This method provides a quantitative measure of the amount of nitrogen fixed by the plant from the atmosphere.[12][13][14] It relies on the principle of isotopic dilution of a ¹⁵N-labeled fertilizer by the unlabeled atmospheric nitrogen fixed by the diazotrophs.

Objective: To quantify the proportion of nitrogen in Casuarina derived from asymbiotic nitrogen fixation.

Materials:

-

Casuarina seedlings

-

A suitable non-nitrogen-fixing reference plant (e.g., a non-nodulating legume or another non-fixing woody plant with a similar root system)

-

¹⁵N-labeled nitrogen fertilizer (e.g., (¹⁵NH₄)₂SO₄)

-

Potting medium with low nitrogen content

-

Isotope Ratio Mass Spectrometer (IRMS)

Procedure:

-

Grow Casuarina seedlings and the reference plants in a low-nitrogen potting medium.

-

Apply a small, known amount of ¹⁵N-labeled fertilizer to both the Casuarina and the reference plants.

-

Allow the plants to grow for a sufficient period to incorporate the labeled and unlabeled nitrogen.

-

Harvest the plant tissues (shoots and roots separately).

-

Dry the tissues to a constant weight and grind them into a fine powder.

-

Analyze the total nitrogen content and the ¹⁵N abundance of the plant samples using an IRMS.

-

Calculate the percentage of nitrogen derived from the atmosphere (%Ndfa) using the following formula:

%Ndfa = [1 - (atom % ¹⁵N excess in fixing plant / atom % ¹⁵N excess in reference plant)] x 100

Logical Flow for ¹⁵N Isotope Dilution Method

Caption: Logical flow for quantifying nitrogen fixation using the ¹⁵N isotope dilution method.

Signaling Pathways in Asymbiotic Interactions

The communication between plants and their endophytic microorganisms is a complex process involving a variety of signaling molecules. While the signaling pathways in the Casuarina-Frankia symbiosis are being actively investigated, less is known about the specific signals involved in asymbiotic nitrogen fixation.[15][16] However, general principles of plant-endophyte interactions can provide a framework for understanding these processes.

Potential Signaling Molecules:

-

Plant-derived signals: Flavonoids and other phenolic compounds exuded by the plant roots can act as chemoattractants and gene regulators for endophytic bacteria.

-

Bacterial signals: Endophytic bacteria may produce their own signaling molecules, such as lipo-chitooligosaccharides (LCOs) or other factors, that are perceived by the plant and can influence root development and colonization.

-

Hormonal cross-talk: Endophytes can produce phytohormones like auxins, cytokinins, and gibberellins, which can modulate plant growth and development, creating a favorable environment for colonization.

Proposed Signaling Pathway in Casuarina-Endophyte Interaction

Caption: A proposed model for the signaling cascade in the asymbiotic interaction between Casuarina and endophytic nitrogen-fixing bacteria.

Quantitative Data on Asymbiotic Nitrogen Fixation

While the existence of asymbiotic nitrogen fixation in Casuarina is established, comprehensive quantitative data on its contribution to the plant's total nitrogen budget is still limited. The majority of studies have focused on quantifying the high rates of nitrogen fixation associated with the symbiotic relationship with Frankia. Future research employing the ¹⁵N isotope dilution method will be crucial for accurately partitioning the nitrogen derived from symbiotic and asymbiotic sources.

Conclusion and Future Directions

The exploration of asymbiotic nitrogen fixation in Casuarina represents a significant shift from the traditional focus on the Frankia symbiosis. The identification of non-Frankia nitrogen-fixing actinomycetes and the potential for a wider community of endophytic diazotrophs opens up new possibilities for understanding the nitrogen dynamics of this important plant genus.

Future research should focus on:

-

Comprehensive quantification: Systematically quantifying the contribution of asymbiotic nitrogen fixation to the overall nitrogen economy of Casuarina under different environmental conditions.

-

Diversity and function: Characterizing the full diversity of the endophytic diazotrophic community in Casuarina and elucidating their specific roles in plant growth and health.

-

Molecular mechanisms: Unraveling the specific signaling molecules and genetic pathways that govern the asymbiotic interactions between Casuarina and its nitrogen-fixing endophytes.

A deeper understanding of these asymbiotic mechanisms holds promise for the development of novel biofertilizers and for enhancing the ecological and economic benefits of Casuarina in forestry and land reclamation.

References

- 1. researchgate.net [researchgate.net]

- 2. Symbiotic Performance of Diverse Frankia Strains on Salt-Stressed Casuarina glauca and Casuarina equisetifolia Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Frankia actinomycetes isolated from surface-sterilized roots of Casuarina equisetifolia fix nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural variability and niche differentiation of the rhizosphere and endosphere fungal microbiome of Casuarina equisetifolia at different ages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Non-Frankia Actinomycetes Isolated from Surface-Sterilized Roots of Casuarina equisetifolia Fix Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of Frankia from Casuarina Root Nodule | Springer Nature Experiments [experiments.springernature.com]

- 8. fnca.mext.go.jp [fnca.mext.go.jp]

- 9. nrel.colostate.edu [nrel.colostate.edu]

- 10. Biological Nitrogen Fixation [ctahr.hawaii.edu]

- 11. researchgate.net [researchgate.net]

- 12. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 13. aciar.gov.au [aciar.gov.au]

- 14. researchgate.net [researchgate.net]

- 15. Actinorhizal Signaling Molecules: Frankia Root Hair Deforming Factor Shares Properties With NIN Inducing Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unraveling Abiotic Stress Tolerance in Casuarina glauca: A Technical Guide for Researchers

Abstract

Casuarina glauca, a resilient actinorhizal tree, exhibits remarkable tolerance to a range of abiotic stresses, particularly salinity. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this resilience, focusing on the genetic and signaling pathways involved in stress mitigation. Through a comprehensive review of recent transcriptomic, proteomic, and metabolomic studies, this document outlines the key genes, metabolic adjustments, and signaling cascades that contribute to the robust stress response system in C. glauca. Detailed experimental protocols for stress studies and quantitative data on gene expression are presented to facilitate further research in this field. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for understanding the complex interplay of molecules in stress tolerance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the stress-tolerance mechanisms of this model halophyte for applications in agriculture and beyond.

Introduction

Casuarina glauca, commonly known as swamp she-oak, is an actinorhizal plant species recognized for its ability to thrive in harsh environmental conditions, including high salinity, drought, and heat stress.[1][2] Its remarkable adaptability is attributed to a sophisticated and multi-layered defense system involving genetic, physiological, and biochemical adjustments.[3][4] Understanding the molecular basis of this stress tolerance holds significant potential for the development of stress-resistant crops and novel therapeutic agents. This guide delves into the core genetic components and signaling networks that govern the abiotic stress response in C. glauca.

Key Abiotic Stress Tolerance Genes and Pathways

Casuarina glauca employs a complex network of genes to counteract the deleterious effects of abiotic stressors. Transcriptomic and proteomic analyses have revealed that upon stress perception, a cascade of gene expression changes is initiated, leading to the synthesis of protective proteins and metabolites.[3][5]

Salt Stress Response

Salt stress is the most extensively studied abiotic stress in C. glauca. The plant's response to high salinity is characterized by the differential expression of a multitude of genes involved in ion homeostasis, osmotic adjustment, and detoxification.

A transcriptome analysis of C. glauca branchlets subjected to varying concentrations of NaCl revealed that while a large number of transcripts are present, only a small percentage are significantly differentially expressed, suggesting a strong constitutive defense mechanism.[3][6] The majority of up-regulated genes are associated with regulatory processes, indicating a tightly controlled transcriptional and post-transcriptional regulation system.[3][6]

Key gene families and pathways implicated in the salt stress response include:

-

Ion Transporters: Genes encoding ion transporters are crucial for maintaining cellular ion homeostasis by sequestering excess Na+ ions into vacuoles and preventing their accumulation in the cytoplasm.

-

Osmolyte Biosynthesis: Genes involved in the synthesis of compatible osmolytes such as proline and soluble sugars are upregulated to maintain cellular water potential.[7]

-

Antioxidant System: Genes encoding antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) are activated to scavenge reactive oxygen species (ROS) and mitigate oxidative damage.[7]

-

Hormone Signaling: The abscisic acid (ABA) and jasmonic acid (JA) signaling pathways are key regulators of the salt stress response in Casuarina species.[6][8]

Drought and Heat Stress Response

While less studied than salt stress, research on the drought and heat stress responses in Casuarina species provides valuable insights. A study on the closely related Casuarina equisetifolia under drought stress identified the involvement of plant hormone signal transduction, particularly the JA and ABA pathways, as well as flavonoid and phenylpropanoid biosynthesis.[8]

In C. glauca, combined salt and heat stress revealed significant impacts on photosynthesis and metabolism.[4][9] The plant, however, demonstrated an ability to withstand these combined stresses through the activation of enzymatic ROS scavengers.[4][9]

Quantitative Data on Gene Expression

The following tables summarize the quantitative data on differentially expressed genes (DEGs) in Casuarina glauca under various abiotic stress conditions, primarily focusing on salt stress as the most comprehensively studied.

Table 1: Differentially Expressed Genes (DEGs) in C. glauca Branchlets under Salt Stress. [1][3][6]

| Treatment Condition | Plant Type | Total DEGs | Upregulated DEGs | Downregulated DEGs |

| 200 mM NaCl | KNO₃⁺ | 9 | 0 | 9 |

| 400 mM NaCl | KNO₃⁺ | 238 | 28 | 210 |

| 600 mM NaCl | KNO₃⁺ | 359 | 45 | 314 |

| 200 mM NaCl | NOD⁺ | 6 | 3 | 3 |

| 400 mM NaCl | NOD⁺ | 104 | 42 | 62 |

| 600 mM NaCl | NOD⁺ | 254 | 37 | 217 |

KNO₃⁺: Plants supplied with chemical nitrogen. NOD⁺: Plants nodulated by Frankia. Data is derived from RNA-Seq analysis.

Table 2: Key Upregulated Genes in C. glauca Roots under Salt Stress in the Presence of Arbuscular Mycorrhizal Fungi (AMF). [10][11]

| Gene | Function |

| HAK5 | High-affinity K+ transporter |

| KAT3 | K+ channel |

| SKOR | Stelar K+ outward rectifying channel |

| PIP1-2 | Plasma membrane intrinsic protein |

| PER64 | Peroxidase 64 |

| CPER | Peroxidase |

| GLP10 | Germin-like protein 10 |

| MYB46 | Transcription factor |

| NAC43 | Transcription factor |

| WRKY1 | Transcription factor |

| WRKY19 | Transcription factor |

These genes are speculated to play important roles in salt tolerance induced by Rhizophagus irregularis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study abiotic stress tolerance in C. glauca.

Plant Material and Growth Conditions

-

Plant Source: Casuarina glauca seeds or clonal plants.[10]

-

Germination: Seeds are surface sterilized (e.g., with 75% ethanol and 5% NaClO) and germinated on a suitable medium such as woody plant medium (WPM).[10]

-

Growth Conditions: Seedlings are typically grown in a controlled environment (growth chamber or greenhouse) with a defined photoperiod, temperature, and humidity. Hydroponic systems are often used for precise control of nutrient and stress treatments.[3][4]

Abiotic Stress Treatments

-

Salt Stress: NaCl is added to the hydroponic solution or irrigation water in increasing concentrations (e.g., 200 mM, 400 mM, 600 mM).[3][6] Control plants receive the same nutrient solution without added NaCl.

-

Drought Stress: Drought can be induced by withholding irrigation until a specific soil field capacity is reached (e.g., moderate stress at 55-60% FC, severe stress at 35-40% FC).[12] Alternatively, polyethylene glycol (PEG) can be added to the hydroponic solution to induce osmotic stress.

-

Heat Stress: Plants are exposed to elevated temperatures in a controlled growth chamber (e.g., 35°C or 45°C), while control plants are maintained at an optimal temperature (e.g., 26°C).[4][9]

RNA-Seq and Data Analysis

-

RNA Extraction: Total RNA is extracted from the desired plant tissue (e.g., branchlets, roots) using a suitable kit.

-

Library Preparation and Sequencing: RNA-Seq libraries are prepared and sequenced on a platform such as Illumina.[3]

-

Data Analysis: Raw reads are filtered and mapped to a reference genome or assembled de novo.[3][13] Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated under stress conditions.[1]

Quantitative Real-Time PCR (qRT-PCR)

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA.

-

PCR Amplification: qRT-PCR is performed using gene-specific primers and a suitable qPCR master mix.

-

Data Analysis: The relative expression levels of target genes are calculated using a method such as the 2-ΔΔCT method, with a suitable reference gene for normalization.[2]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of abiotic stress in C. glauca.

Signaling Pathways

// Nodes Abiotic_Stress [label="Abiotic Stress\n(Salinity, Drought, Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Perception [label="Stress Perception\n(Receptors/Sensors)", fillcolor="#FBBC05", fontcolor="#202124"]; Signal_Transduction [label="Signal Transduction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ABA_Pathway [label="ABA Signaling\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JA_Pathway [label="JA Signaling\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS_Production [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Activation of\nTranscription Factors\n(MYB, NAC, WRKY)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Stress-Responsive\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Physiological_Response [label="Physiological & Biochemical\nResponse", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Homeostasis [label="Ion Homeostasis", fillcolor="#FFFFFF", fontcolor="#202124"]; Osmotic_Adjustment [label="Osmotic Adjustment", fillcolor="#FFFFFF", fontcolor="#202124"]; Detoxification [label="Detoxification", fillcolor="#FFFFFF", fontcolor="#202124"]; Stress_Tolerance [label="Stress Tolerance", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Abiotic_Stress -> Perception [color="#202124"]; Perception -> Signal_Transduction [color="#202124"]; Signal_Transduction -> ABA_Pathway [color="#202124"]; Signal_Transduction -> JA_Pathway [color="#202124"]; Signal_Transduction -> ROS_Production [color="#202124"]; ABA_Pathway -> Transcription_Factors [color="#202124"]; JA_Pathway -> Transcription_Factors [color="#202124"]; ROS_Production -> Transcription_Factors [color="#202124"]; Transcription_Factors -> Gene_Expression [color="#202124"]; Gene_Expression -> Physiological_Response [color="#202124"]; Physiological_Response -> Ion_Homeostasis [color="#5F6368"]; Physiological_Response -> Osmotic_Adjustment [color="#5F6368"]; Physiological_Response -> Detoxification [color="#5F6368"]; Ion_Homeostasis -> Stress_Tolerance [color="#5F6368"]; Osmotic_Adjustment -> Stress_Tolerance [color="#5F6368"]; Detoxification -> Stress_Tolerance [color="#5F6368"]; } Caption: General abiotic stress signaling pathway in C. glauca.

// Nodes ABA [label="Abscisic Acid (ABA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PYR_PYL_RCAR [label="PYR/PYL/RCAR\nReceptors", fillcolor="#FBBC05", fontcolor="#202124"]; PP2C [label="PP2C\nPhosphatases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SnRK2 [label="SnRK2\nKinases", fillcolor="#34A853", fontcolor="#FFFFFF"]; ABF_AREB [label="ABF/AREB\nTranscription Factors", fillcolor="#34A853", fontcolor="#FFFFFF"]; ABRE [label="ABRE Cis-element", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Stress_Gene_Expression [label="Stress-Responsive\nGene Expression", fillcolor="#FFFFFF", fontcolor="#202124"]; Stomatal_Closure [label="Stomatal Closure", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ABA -> PYR_PYL_RCAR [color="#202124"]; PYR_PYL_RCAR -> PP2C [label=" inhibits", color="#EA4335", fontcolor="#EA4335"]; PP2C -> SnRK2 [label=" inhibits", color="#EA4335", fontcolor="#EA4335"]; SnRK2 -> ABF_AREB [label=" activates", color="#34A853", fontcolor="#34A853"]; ABF_AREB -> ABRE [color="#202124"]; ABRE -> Stress_Gene_Expression [color="#202124"]; SnRK2 -> Stomatal_Closure [color="#202124"]; } Caption: Simplified ABA signaling pathway in plants.

// Nodes JA_Ile [label="Jasmonate-Isoleucine\n(JA-Ile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COI1 [label="COI1", fillcolor="#FBBC05", fontcolor="#202124"]; JAZ [label="JAZ Repressor\nProteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MYC2 [label="MYC2\nTranscription Factor", fillcolor="#34A853", fontcolor="#FFFFFF"]; JA_Responsive_Genes [label="JA-Responsive\nGene Expression", fillcolor="#FFFFFF", fontcolor="#202124"]; Ubiquitin_Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges JA_Ile -> COI1 [color="#202124"]; COI1 -> JAZ [label=" targets for\ndegradation", color="#EA4335", fontcolor="#EA4335"]; JAZ -> MYC2 [label=" represses", color="#EA4335", fontcolor="#EA4335"]; JAZ -> Ubiquitin_Proteasome [color="#202124"]; MYC2 -> JA_Responsive_Genes [label=" activates", color="#34A853", fontcolor="#34A853"]; } Caption: Simplified JA signaling pathway in plants.

Experimental Workflow

// Nodes Plant_Material [label="C. glauca Seedlings", fillcolor="#F1F3F4", fontcolor="#202124"]; Stress_Treatment [label="Abiotic Stress\nTreatment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Control [label="Control\nCondition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tissue_Harvest [label="Tissue Harvest\n(e.g., Branchlets)", fillcolor="#FBBC05", fontcolor="#202124"]; RNA_Extraction [label="Total RNA\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Library_Prep [label="RNA-Seq\nLibrary Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sequencing [label="High-Throughput\nSequencing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Bioinformatic\nAnalysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DEG_Identification [label="DEG\nIdentification", fillcolor="#FFFFFF", fontcolor="#202124"]; Functional_Annotation [label="Functional\nAnnotation", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Plant_Material -> Stress_Treatment [color="#202124"]; Plant_Material -> Control [color="#202124"]; Stress_Treatment -> Tissue_Harvest [color="#202124"]; Control -> Tissue_Harvest [color="#202124"]; Tissue_Harvest -> RNA_Extraction [color="#202124"]; RNA_Extraction -> Library_Prep [color="#202124"]; Library_Prep -> Sequencing [color="#202124"]; Sequencing -> Data_Analysis [color="#202124"]; Data_Analysis -> DEG_Identification [color="#5F6368"]; Data_Analysis -> Functional_Annotation [color="#5F6368"]; } Caption: A typical experimental workflow for RNA-Seq analysis.

Conclusion

Casuarina glauca represents a valuable model for studying abiotic stress tolerance in woody plants. Its ability to withstand high levels of salinity, and to a significant extent, drought and heat, is orchestrated by a complex and finely tuned network of genes and signaling pathways. This guide has synthesized current knowledge on the molecular mechanisms of stress tolerance in C. glauca, providing quantitative data, detailed experimental protocols, and visual representations of key processes. Further research into the specific roles of the identified genes and the intricate crosstalk between different signaling pathways will be crucial for translating this fundamental knowledge into practical applications for enhancing stress resilience in agronomically important plants.

References

- 1. Salt Stress Tolerance in Casuarina glauca: Insights from the Branchlets Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Will Casuarina glauca Stress Resilience Be Maintained in the Face of Climate Change? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Proteomic Analysis of Nodulated and Non-Nodulated Casuarina glauca Sieb. ex Spreng. Grown under Salinity Conditions Using Sequential Window Acquisition of All Theoretical Mass Spectra (SWATH-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptome and metabolome analysis reveals key genes and secondary metabolites of Casuarina equisetifolia ssp. incana in response to drought stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Will Casuarina glauca Stress Resilience Be Maintained in the Face of Climate Change? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptome Analysis of Arbuscular Mycorrhizal Casuarina glauca in Damage Mitigation of Roots on NaCl Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptome Analysis of Arbuscular Mycorrhizal Casuarina glauca in Damage Mitigation of Roots on NaCl Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. research.unl.pt [research.unl.pt]

A Technical Guide to the Medicinal Properties of Casuarina Bark Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casuarina, a genus of evergreen trees, has been a subject of interest in traditional medicine for its diverse therapeutic applications. The bark, in particular, is a rich reservoir of bioactive compounds with significant medicinal properties. This technical guide provides an in-depth analysis of the phytochemical composition and pharmacological activities of Casuarina bark extracts, with a focus on Casuarina equisetifolia. It summarizes quantitative data on antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities, and details the experimental protocols for their assessment. Furthermore, this guide visualizes key experimental workflows and proposed signaling pathways to facilitate a deeper understanding of the therapeutic potential of Casuarina bark extracts for drug discovery and development.

Phytochemical Composition of Casuarina Bark

The bark of Casuarina species, especially Casuarina equisetifolia, is rich in a variety of phytochemicals, including tannins, flavonoids, and phenolic compounds.[1][2] These compounds are believed to be responsible for the observed medicinal properties.[1][3] The preliminary qualitative screening of various extracts has confirmed the presence of alkaloids, glycosides, carbohydrates, proteins, flavonoids, phenols, tannins, terpenoids, saponins, and phytosterols.[2][4]

Table 1: Major Phytochemicals Identified in Casuarina equisetifolia Bark

| Phytochemical Class | Specific Compounds Identified | Reference |

| Tannins | Catechin, Epicatechin, Ellagic acid, Gallic acid, Proanthocyanidins, Procyanidin | [4][5][6][7] |

| Flavonoids | Quercetin, Kaempferol, Rutin, Hesperidin | [1][4] |

| Phenolic Acids | Protocatechuic acid, p-Coumaric acid, Chlorogenic acid, Syringic acid, Vanillic acid | [1][4] |

| Triterpenoids | Lupeol, Lupenone, Taraxerol, β-sitosterol, Stigmasterol, Campesterol | [1][4] |

| Coumarins | Scopoletin, 6,7-dimethoxy coumarin | [1] |

| Alkaloids | Casuarin | [8] |

Medicinal Properties and Biological Activities

Antioxidant Activity

The bark extracts of Casuarina equisetifolia have demonstrated potent antioxidant activity, primarily attributed to their high content of phenolic compounds and condensed tannins.[5][9] These compounds act as free radical scavengers, hydrogen donors, and reducing agents.[9] The antioxidant potential has been evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common.[5][9]

Table 2: Antioxidant Activity of Casuarina equisetifolia Bark Extracts

| Extract/Compound | Assay | IC50 Value (µg/mL) | Reference |

| Methanolic Extract | DPPH | 4.7 | [9] |

| Ethyl Acetate Fraction | DPPH | 4.8 | [9] |

| Butanol Fraction | DPPH | 5.3 | [9] |

| Gallic Acid | DPPH | 2.23 | [6] |

| Ellagic Acid | DPPH | 3.67 | [6] |

| Catechin | DPPH | 12.14 | [6] |

| Ascorbic Acid (Standard) | DPPH | 3.9 - 14.10 | [6][9] |

Antimicrobial Activity

Various extracts of Casuarina equisetifolia bark have shown significant antimicrobial activity against a range of pathogenic bacteria and fungi.[3][10] This activity is linked to the presence of phytochemicals like tannins and flavonoids which can disrupt microbial cell membranes and inhibit essential enzymes.[3] The antimicrobial efficacy is typically assessed by measuring the zone of inhibition in agar diffusion assays.[10]

Table 3: Antimicrobial Activity of Casuarina equisetifolia Bark Methanolic Extract (100 µg/mL)

| Test Microorganism | Zone of Inhibition (mm) | Reference |

| Bacillus subtilis | 20±1.20 | [10] |

| Staphylococcus aureus | 15±0.33 | [10] |

| Escherichia coli | 18±0.33 | [10] |

| Pseudomonas fluorescens | 14±0.25 | [10] |

| Xanthomonas axonopodis | 15±0.65 | [10] |

| Aspergillus flavus | 10±0.33 | [10] |

| Dreschlera turcica | 20±0.33 | [10] |

| Fusarium verticilloides | 12±0.33 | [10] |

Anti-inflammatory Activity

Casuarina bark extracts have demonstrated notable anti-inflammatory properties. Aqueous extracts have been shown to inhibit COX-2 (cyclooxygenase-2) by 35–40% without significantly affecting COX-1, suggesting a safer anti-inflammatory profile compared to some non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the anti-inflammatory action is thought to be mediated through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In animal models, a bark extract at a dose of 200 mg/kg reduced carrageenan-induced paw edema in rats by 40%. Essential oil from the stem bark has also been shown to suppress inflammatory mediators.[11][12][13]

Cytotoxic Activity

Extracts from Casuarina equisetifolia have exhibited cytotoxic activity against various cancer cell lines.[1][14] The methanolic extract, in particular, has shown potent cytotoxic effects.[1][15] This suggests the potential of Casuarina bark as a source for novel anticancer agents.

Table 4: Cytotoxic Activity (IC50 in µg/mL) of Casuarina equisetifolia Bark Extracts

| Cancer Cell Line | Total Methanolic Extract | Ethyl Acetate Fraction | Butanol Fraction | Dichloromethane Fraction | Reference |

| HEPG-2 (Liver) | 44.34 | 42.09 | 39.19 | - | [14] |

| CACO-2 (Colon) | 19.54 | 41.80 | 19.90 | 46.52 | [14] |

| HCT-116 (Colon) | Potent Activity | - | - | - | [1][15] |

Experimental Protocols

Preparation of Bark Extract

A general protocol for the preparation of Casuarina bark extract for experimental studies involves the following steps:

-

Collection and Preparation: The bark of Casuarina equisetifolia is collected and washed to remove any adhering dirt. It is then shade-dried at room temperature and coarsely powdered using a mechanical grinder.

-

Extraction: The powdered bark is subjected to extraction using a suitable solvent, commonly methanol, in a Soxhlet apparatus or through cold maceration.[16][17] The choice of solvent can vary depending on the target compounds.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper to remove particulate matter. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate, butanol) to isolate different classes of compounds.[9]

DPPH Radical Scavenging Assay

This assay is widely used to determine the antioxidant activity of plant extracts.[18][19]

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol.[20][21] This stock solution is then diluted to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[21]

-

Reaction Mixture: Different concentrations of the bark extract are prepared. A fixed volume of the DPPH working solution is added to a specific volume of the extract solution.[19] A control is prepared with the solvent instead of the extract.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[18]

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[19]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[19] % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the extract concentration.[6]

Antimicrobial Susceptibility Testing (Agar Well/Disc Diffusion Method)

This method is commonly used to screen for the antimicrobial activity of plant extracts.[22][23][24]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Inoculation of Agar Plates: The surface of a sterile Mueller-Hinton agar plate is uniformly swabbed with the microbial inoculum.[24]

-

Application of Extract:

-

Agar Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A fixed volume of the bark extract at a known concentration is added to each well.[23]

-

Disc Diffusion: Sterile paper discs of a standard size are impregnated with a known concentration of the bark extract and placed on the surface of the inoculated agar.[22][24]

-

-

Controls: A negative control (solvent used to dissolve the extract) and a positive control (a standard antibiotic) are also included on the plate.[24]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well or disc is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[24]

Visualizations

Experimental Workflow

Caption: Workflow for Extraction and Analysis of Casuarina Bark.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed NF-κB Inhibition by Casuarina Bark Extract.

Conclusion and Future Perspectives

The bark of Casuarina equisetifolia is a promising source of bioactive compounds with a wide range of medicinal properties, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. The data summarized in this guide highlights the potential of these extracts for the development of new therapeutic agents. Further research should focus on the isolation and characterization of individual bioactive compounds and the elucidation of their precise mechanisms of action. In vivo studies and clinical trials are necessary to validate the traditional uses and to establish the safety and efficacy of Casuarina bark extracts for therapeutic applications. The development of standardized extraction and formulation methods will also be crucial for translating this traditional knowledge into modern evidence-based medicine.

References

- 1. Phytochemical analysis and evaluation of its antioxidant, antimicrobial, and cytotoxic activities for different extracts of Casuarina equisetifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pioe.in [pioe.in]

- 3. academicjournals.org [academicjournals.org]